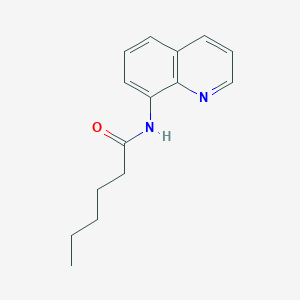
N-(3-fluorophenyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-4-phenylbutanamide, also known as Fluorococaine, is a synthetic compound that belongs to the family of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been used in scientific research to understand the mechanism of action of cocaine and other psychostimulants.
Wirkmechanismus
N-(3-fluorophenyl)-4-phenylbutanamide works by blocking the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and pleasure. When dopamine is released in the brain, it binds to dopamine receptors and produces a feeling of euphoria. N-(3-fluorophenyl)-4-phenylbutanamide blocks the reuptake of dopamine, which leads to an increase in dopamine levels in the brain and produces a similar feeling of euphoria as cocaine.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-phenylbutanamide has been shown to produce similar biochemical and physiological effects as cocaine. It increases dopamine levels in the brain and produces a feeling of euphoria. It also increases heart rate, blood pressure, and body temperature. However, it has been shown to be less potent than cocaine and has a shorter duration of action.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-4-phenylbutanamide has several advantages for lab experiments. It is a potent dopamine reuptake inhibitor and has been shown to produce similar effects on the brain as cocaine. It is also less potent than cocaine and has a shorter duration of action, which makes it easier to control in lab experiments. However, it has limitations as well. It is a synthetic compound and may not accurately reflect the effects of natural substances on the brain. It also has a potential for abuse and should be handled with care.
Zukünftige Richtungen
There are several future directions for the study of N-(3-fluorophenyl)-4-phenylbutanamide. Researchers can use this compound to study the role of dopamine in addiction and to develop new treatments for drug addiction. They can also use it to study the effects of psychostimulants on the brain and to develop new treatments for psychiatric disorders such as ADHD and depression. Furthermore, they can study the biochemical and physiological effects of this compound in animal models to better understand its mechanism of action.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-4-phenylbutanamide involves the reaction of 3-fluorobenzoyl chloride with 4-phenylbutan-2-one in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-4-phenylbutanamide has been used in scientific research to study the mechanism of action of cocaine and other psychostimulants. It is a potent dopamine reuptake inhibitor and has been shown to produce similar effects on the brain as cocaine. Researchers have used this compound to understand the role of dopamine in addiction and to develop new treatments for drug addiction.
Eigenschaften
Molekularformel |
C16H16FNO |
|---|---|
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C16H16FNO/c17-14-9-5-10-15(12-14)18-16(19)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19) |
InChI-Schlüssel |
QJYBOPNJWDEQQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)F |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




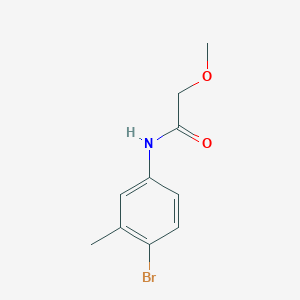
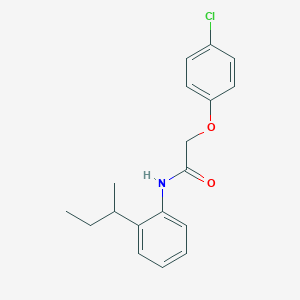
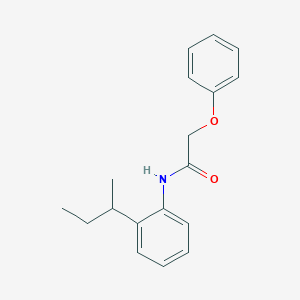
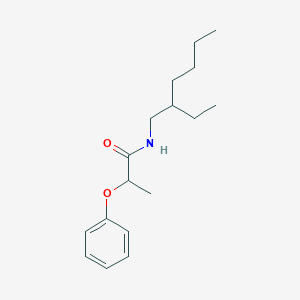
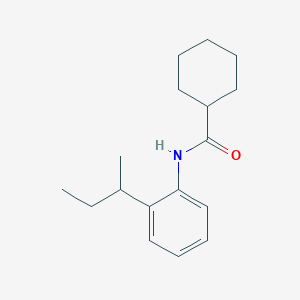
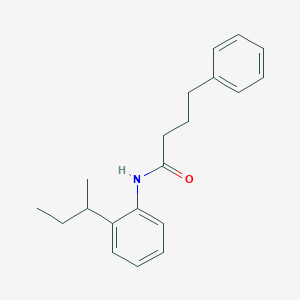
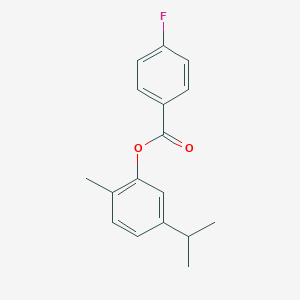

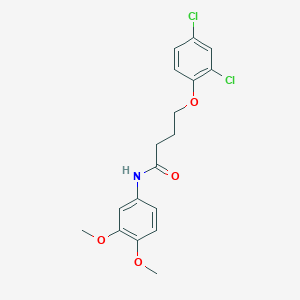

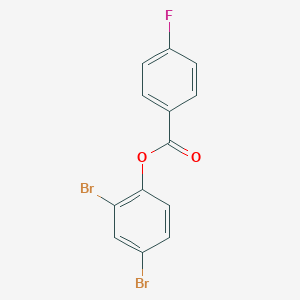
![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)
